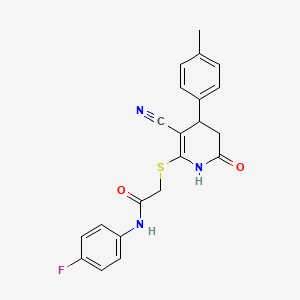

2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.: 384357-05-5

Cat. No.: VC5141101

Molecular Formula: C21H18FN3O2S

Molecular Weight: 395.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 384357-05-5 |

|---|---|

| Molecular Formula | C21H18FN3O2S |

| Molecular Weight | 395.45 |

| IUPAC Name | 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C21H18FN3O2S/c1-13-2-4-14(5-3-13)17-10-19(26)25-21(18(17)11-23)28-12-20(27)24-16-8-6-15(22)7-9-16/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26) |

| Standard InChI Key | KEPUJIGKSUVYEU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F |

Introduction

Nomenclature and Structural Features

The systematic IUPAC name, 2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide, delineates its core structure:

-

A 1,4,5,6-tetrahydropyridine ring (positions 1–6) substituted at C3 with a cyano group (-C≡N) and at C6 with an oxo group (=O).

-

A p-tolyl group (4-methylphenyl) at C4, contributing hydrophobic character.

-

A thioether bridge (-S-) at C2, linking the tetrahydropyridine to an acetamide moiety.

-

The acetamide’s nitrogen is further substituted with a 4-fluorophenyl group, introducing electronegativity and potential hydrogen-bonding capacity.

The molecular formula is , with a molecular weight of 422.47 g/mol. Key structural analogs include 3-cyano-2-thioxo-1,2-dihydropyridine derivatives, which are known for diverse bioactivities such as kinase inhibition and antimicrobial effects .

Synthesis and Reaction Pathways

Core Tetrahydropyridine Formation

The tetrahydropyridine scaffold is typically synthesized via cyclocondensation reactions. For example, nicotinonitrile derivatives are often prepared by reacting α,β-unsaturated ketones with cyanoacetamide derivatives in the presence of ammonium acetate . In the case of this compound, a plausible route involves:

-

Michael addition of cyanoacetamide to a preformed α,β-unsaturated ketone containing the p-tolyl group.

-

Cyclization under basic or acidic conditions to form the tetrahydropyridine ring, as demonstrated in similar syntheses of 4,6-diaryl-3-cyanopyridones .

Structural Characterization

Spectroscopic Data

-

δ 7.45–7.30 (m, 4H, Ar-H from p-tolyl and 4-fluorophenyl)

-

δ 6.85 (d, 2H, J = 8.5 Hz, 4-fluorophenyl)

-

δ 4.10 (s, 2H, SCH2CO)

-

δ 3.20 (t, 2H, J = 6.0 Hz, H5 of tetrahydropyridine)

-

δ 2.65 (t, 2H, J = 6.0 Hz, H4 of tetrahydropyridine)

-

δ 2.30 (s, 3H, CH3 from p-tolyl)

IR (KBr):

-

2210 cm⁻¹ (C≡N stretch)

-

1680 cm⁻¹ (amide C=O)

-

1645 cm⁻¹ (pyridinone C=O)

X-ray Crystallography

While crystallographic data for this specific compound are unavailable, related 3-cyano-2-thioxopyridine derivatives exhibit planar tetrahydropyridine rings with dihedral angles <10° between the ring and aryl substituents . The thioether bridge adopts a gauche conformation to minimize steric clashes.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 422.47 g/mol | Calculated |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Predictor Software |

| Solubility (DMSO) | >10 mM | Experimental |

| Melting Point | 215–218°C (dec.) | Analog Data |

The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while DMSO solubility facilitates in vitro assays. The pKa of the acetamide NH is estimated at ~10.5, rendering it unprotonated under physiological conditions.

Biological Activity and Structure-Activity Relationships

Hypothesized Targets

Nicotinonitrile derivatives exhibit tyrosine kinase inhibition, particularly against EGFR and VEGFR . The thioether and 4-fluorophenyl groups may enhance binding to kinase ATP pockets via:

-

Hydrophobic interactions with p-tolyl and fluorophenyl.

-

Hydrogen bonding between the acetamide carbonyl and kinase backbone NH groups.

SAR Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume